molecular formula C10H13BrN2O2 B13252141 4-bromo-N-(2-methylpropyl)-2-nitroaniline

4-bromo-N-(2-methylpropyl)-2-nitroaniline

Cat. No.: B13252141
M. Wt: 273.13 g/mol
InChI Key: BLEICSXGBOWIBD-UHFFFAOYSA-N
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Description

General Context of Substituted Nitroaniline Derivatives in Organic Chemistry

Substituted nitroanilines are aromatic compounds derived from aniline (B41778) that contain a nitro group (-NO2) and other substituents on the benzene (B151609) ring. These molecules are pivotal intermediates in the synthesis of a wide array of organic compounds, including dyes, pharmaceuticals, and agrochemicals. guidechem.comchempanda.comontosight.ai The presence of both an electron-donating amino group (-NHR) and an electron-withdrawing nitro group on the same aromatic scaffold imparts unique chemical reactivity and physical properties to these molecules.

The interplay between these functional groups significantly influences the electron density distribution within the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic substitution reactions. wikipedia.org This electronic characteristic is fundamental to their utility as versatile building blocks in organic synthesis.

Broader Academic and Research Significance of Bromo-Nitroaniline Scaffolds

The inclusion of a bromine atom into the nitroaniline structure, creating a bromo-nitroaniline scaffold, further enhances the synthetic and potentially the biological utility of these compounds. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. sciencescholar.us

From a research perspective, bromo-nitroaniline derivatives are investigated for a range of potential applications. They are precursors in the synthesis of heterocyclic compounds, which are integral to many biologically active molecules. researchgate.net Furthermore, the unique electronic and structural features of these scaffolds make them interesting candidates in materials science and medicinal chemistry. ontosight.ainih.gov Studies have explored nitroaniline derivatives for their potential as corrosion inhibitors and for their non-linear optical properties. osti.govresearchgate.net

Specific Research Focus on 4-bromo-N-(2-methylpropyl)-2-nitroaniline

The specific compound, this compound, is a less-common derivative within the bromo-nitroaniline family. Research on this particular molecule is likely to be focused on the synthesis of novel compounds with tailored properties. The introduction of the N-(2-methylpropyl), or isobutyl, group can influence the molecule's solubility, lipophilicity, and steric profile. These modifications can be crucial for applications in medicinal chemistry, where fine-tuning of a molecule's properties is often necessary to optimize its biological activity and pharmacokinetic profile.

The synthesis of this compound would likely involve the N-alkylation of the parent compound, 4-bromo-2-nitroaniline (B116644). Various methods for the N-alkylation of anilines have been developed, including reactions with alkyl halides or the use of alcohols as alkylating agents under catalytic conditions. nih.govrsc.org

Chemical and Physical Properties

Interactive Data Table: Physical and Chemical Properties

PropertyValue (Predicted/Inferred)
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Appearance Yellow to orange crystalline solid
Melting Point Expected to be lower than the parent compound, 4-bromo-2-nitroaniline (110-113 °C). sigmaaldrich.com
Boiling Point Higher than the parent compound due to increased molecular weight.
Solubility Likely to have increased solubility in nonpolar organic solvents compared to the parent amine due to the isobutyl group.

Synthesis and Characterization

The synthesis of this compound would most plausibly be achieved through the N-alkylation of 4-bromo-2-nitroaniline. A common synthetic route would involve reacting 4-bromo-2-nitroaniline with an isobutyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a base to neutralize the hydrogen halide byproduct.

The characterization of the synthesized compound would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR would show characteristic signals for the aromatic protons, the protons of the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons), and a signal for the N-H proton.

¹³C NMR would display distinct peaks for the carbon atoms of the benzene ring and the isobutyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibration, the aromatic C-H stretching, the asymmetric and symmetric stretching of the nitro group (-NO2), and the C-N stretching.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns characteristic of the bromo-nitroaniline and isobutyl moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

4-bromo-N-(2-methylpropyl)-2-nitroaniline

InChI

InChI=1S/C10H13BrN2O2/c1-7(2)6-12-9-4-3-8(11)5-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3

InChI Key

BLEICSXGBOWIBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 4 Bromo N 2 Methylpropyl 2 Nitroaniline

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is a powerful non-destructive analytical tool that provides detailed information about the molecular structure and functional groups present in a compound. By measuring the interaction of infrared radiation or laser light with a sample, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The FTIR spectrum of 4-bromo-N-(2-methylpropyl)-2-nitroaniline is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. Although a specific spectrum for this exact compound is not publicly available, the expected vibrational modes can be inferred from the analysis of similar molecules such as 4-bromo-2-nitroaniline (B116644) and other N-alkylated nitroanilines.

Key functional groups and their anticipated FTIR absorption regions include the N-H stretching of the secondary amine, the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching from the aromatic ring and the isobutyl group, C=C stretching of the benzene (B151609) ring, and the C-Br stretching vibration. The N-H stretching vibration is typically observed as a sharp to broad band in the region of 3300-3500 cm⁻¹. The nitro group presents two strong and characteristic bands: the asymmetric stretching vibration usually appears in the 1500-1570 cm⁻¹ range, and the symmetric stretching is found between 1300-1370 cm⁻¹. Aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹, while aliphatic C-H stretching from the 2-methylpropyl group would appear just below 3000 cm⁻¹.

Expected FTIR Spectral Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Secondary Amine (N-H)Stretching3300 - 3500Medium
Nitro (NO₂)Asymmetric Stretching1500 - 1570Strong
Nitro (NO₂)Symmetric Stretching1300 - 1370Strong
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 2960Medium to Strong
Aromatic C=CStretching1450 - 1600Medium to Weak
C-NStretching1250 - 1350Medium
C-BrStretching500 - 600Medium to Strong

Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the symmetric vibrations of the nitro group and the vibrations of the aromatic ring. The symmetric stretching of the NO₂ group, which is often strong in the Raman spectrum, would be expected in the 1300-1370 cm⁻¹ region. The aromatic ring vibrations, including the ring breathing modes, would also give rise to characteristic Raman signals. The C-Br stretch is also typically Raman active. Due to the lack of a dipole moment change in highly symmetric vibrations, some modes that are weak in FTIR may be strong in Raman, and vice-versa.

Chromatographic Separation and Purification Techniques

Chromatography is an essential tool for the separation, identification, and purification of chemical compounds from complex mixtures. The choice of chromatographic technique depends on the polarity, volatility, and stability of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. thermofisher.com The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

For a compound of this nature, a reversed-phase HPLC method would likely be employed. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The retention of this compound would be influenced by its moderate polarity, stemming from the nitro and amine groups, balanced by the non-polar bromo and isobutyl substituents. Gradient elution, where the composition of the mobile phase is changed over time, would be effective for optimizing the separation from any impurities or related compounds. Detection is commonly achieved using a UV-Vis detector, as the nitroaniline chromophore absorbs strongly in the UV region.

Typical HPLC Parameters for Analysis of Nitroaniline Derivatives

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water or Methanol/Water gradient
Flow Rate 1.0 mL/min
Detection UV-Vis at a specific wavelength (e.g., 254 nm or λmax)
Injection Volume 10 - 20 µL

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com SFC bridges the gap between gas chromatography and liquid chromatography, offering high efficiency and speed, along with reduced organic solvent consumption, making it a "greener" alternative. mdpi.com

Given the structure of this compound, SFC would be a suitable technique for its analysis and purification. The use of supercritical CO₂ as the main mobile phase component provides a non-polar eluent, and its solvating power can be tuned by adding a polar co-solvent (modifier), such as methanol, ethanol (B145695), or isopropanol. This allows for the efficient separation of compounds with a range of polarities. Chiral stationary phases can also be used in SFC to separate enantiomers if the molecule possesses a chiral center. The high diffusivity and low viscosity of supercritical fluids lead to faster separations and higher throughput compared to HPLC. mdpi.com

Potential SFC Parameters for the Analysis of this compound

Parameter Condition
Column Various stationary phases (e.g., silica, diol, chiral)
Mobile Phase Supercritical CO₂ with a polar modifier (e.g., Methanol)
Flow Rate 2 - 5 mL/min
Back Pressure 100 - 200 bar
Detection UV-Vis or Mass Spectrometry (MS)

Computational Chemistry and Theoretical Investigations of 4 Bromo N 2 Methylpropyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate various properties of molecules, including their geometry, energy levels, and reactivity.

Quantum Chemical Descriptors and Chemical Reactivity Analysis

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule.

Ionization Potential and Electron AffinityWithin the framework of Koopmans' theorem, the energy of the HOMO is an approximation of the negative of the ionization potential (I = -EHOMO), which is the energy required to remove an electron from a molecule. The energy of the LUMO is an approximation of the negative of the electron affinity (A = -ELUMO), the energy released when an electron is added to a molecule. These values are fundamental indicators of a molecule's tendency to undergo oxidation or reduction.

While these computational methods are routinely applied to compounds in chemical research, specific published data for 4-bromo-N-(2-methylpropyl)-2-nitroaniline could not be located. The scientific community relies on such published, peer-reviewed data to ensure accuracy and reliability. Without these specific findings, a detailed analysis as requested remains speculative.

Electronegativity, Chemical Hardness, and Chemical Softness

Electronegativity, a measure of an atom's or a molecule's ability to attract electrons, is crucial in predicting chemical behavior. Chemical hardness signifies resistance to deformation or change in electron configuration, while chemical softness is the reciprocal of hardness and indicates a higher reactivity. For nitroaniline derivatives, these parameters are influenced by the substituent groups on the aniline (B41778) ring. The presence of the electron-withdrawing nitro group (-NO2) and the bromine atom, alongside the electron-donating N-(2-methylpropyl) group, creates a push-pull system that modulates the electron density distribution and consequently affects these reactivity descriptors. Theoretical calculations on similar nitroaniline molecules suggest that such substitutions can fine-tune the HOMO-LUMO energy gap, which is directly related to chemical hardness and softness. ajchem-a.comekb.eg

Table 1: Theoretical Global Reactivity Descriptors

Parameter Symbol Formula Significance
Electronegativity χ χ = (I + A) / 2 Tendency to attract electrons
Chemical Hardness η η = (I - A) / 2 Resistance to change in electron distribution
Chemical Softness S S = 1 / η Measure of chemical reactivity

Solvent Effects on the Electronic and Optical Properties of this compound

The electronic and optical properties of molecules, particularly those with significant charge transfer characteristics like nitroaniline derivatives, are often sensitive to the surrounding solvent environment. researchgate.netchemrxiv.org Computational studies on related nitroaniline compounds have shown that the polarity of the solvent can induce significant shifts in the absorption spectra (solvatochromism). researchgate.netjournalirjpac.com

For this compound, it is anticipated that increasing solvent polarity would lead to a stabilization of the charge-separated excited state, resulting in a red-shift (bathochromic shift) of the maximum absorption wavelength (λmax). This phenomenon is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects by treating the solvent as a continuous dielectric medium. Such studies on similar molecules have demonstrated a direct correlation between the solvent's dielectric constant and the magnitude of the solvatochromic shift. chemrxiv.orgjournalirjpac.com

Computational Studies on Nonlinear Optical (NLO) Properties of Nitroaniline Derivatives

Nitroaniline derivatives are a well-studied class of organic molecules known for their significant nonlinear optical (NLO) properties. These properties arise from the intramolecular charge transfer (ICT) between an electron donor group (the amino group) and an electron acceptor group (the nitro group) through a π-conjugated system (the benzene (B151609) ring). ripublication.comfrontiersin.org

Molecular polarizability (α) and its anisotropy (Δα) are fundamental properties that describe the response of a molecule's electron cloud to an external electric field. Computational methods, such as DFT, are powerful tools for predicting these properties. inoe.ro For this compound, the polarizability is expected to be significant due to the presence of the delocalized π-electron system and the push-pull nature of the substituents.

The anisotropy of polarizability, which is the difference between the polarizability components along different molecular axes, is a key factor for NLO activity. A high anisotropy indicates that the electron density can be more easily distorted along a specific direction, which is often the charge transfer axis.

Table 2: Theoretical NLO Properties

Property Symbol Significance
Mean Polarizability ⟨α⟩ Average response to an electric field

The NLO response of a molecule is intrinsically linked to its electronic structure. frontiersin.org A small HOMO-LUMO energy gap is generally associated with a large molecular polarizability and, consequently, a significant NLO response. The intramolecular charge transfer from the HOMO, often localized on the donor side of the molecule, to the LUMO, typically localized on the acceptor side, is the primary mechanism for the NLO effect in push-pull systems.

In the case of this compound, the electron-donating N-(2-methylpropyl) group and the electron-withdrawing nitro and bromo groups enhance this charge transfer. Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the extent of this charge transfer and delocalization, providing a direct link between the electronic structure and the predicted NLO properties. nih.gov The magnitude of the first hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter that can be calculated to assess the potential of a molecule for applications in electro-optic devices. inoe.ro

Chemical Transformations and Reaction Pathways of 4 Bromo N 2 Methylpropyl 2 Nitroaniline

Reactivity Studies of the Nitro Group and its Chemical Conversions

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a variety of chemical transformations, most notably reduction.

Reduction to Amino Group: The most common and synthetically useful transformation of the nitro group in nitroanilines is its reduction to a primary amine. This conversion yields a substituted phenylenediamine, a valuable building block for dyes, polymers, and pharmaceuticals. wikipedia.orgkau.edu.sa The reduction of the nitro group in 4-bromo-N-(2-methylpropyl)-2-nitroaniline would produce 4-bromo-N¹-(2-methylpropyl)benzene-1,2-diamine.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts like palladium, platinum, or nickel on a carbon support (Pd/C, Pt/C) under a hydrogen atmosphere. kau.edu.sa It is generally efficient and clean, producing water as the only byproduct.

Metal-Acid Systems: Classic methods involve the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

Chemical Reductants: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or sodium dithionite (B78146) (Na₂S₂O₄), can also be effective for this transformation. researchgate.net

The conversion of a related compound, 4-nitroaniline, to p-phenylenediamine (B122844) is a key industrial process, highlighting the feasibility of this reaction. wikipedia.orgkau.edu.sa Photocatalytic methods have also been explored for the hydrogenation of 4-nitroaniline, using novel catalysts to drive the reaction under light irradiation. kau.edu.sa

Table 1: Potential Conditions for Nitro Group Reduction

Reagent/CatalystConditionsProduct
H₂ / Pd/CMethanol (B129727) or Ethanol (B145695) solvent, room temperature4-bromo-N¹-(2-methylpropyl)benzene-1,2-diamine
Fe / HClAqueous ethanol, reflux4-bromo-N¹-(2-methylpropyl)benzene-1,2-diamine
SnCl₂ / HClEthanol, reflux4-bromo-N¹-(2-methylpropyl)benzene-1,2-diamine
NaBH₄ / NiCl₂Methanol, room temperature4-bromo-N¹-(2-methylpropyl)benzene-1,2-diamine

Other Conversions: While less common for aniline (B41778) derivatives, the nitro group can sometimes be displaced in nucleophilic aromatic substitution reactions, particularly if further activated by other electron-withdrawing groups. More recently, transition-metal-catalyzed cross-coupling reactions that directly replace the nitro group (denitrative coupling) have been developed, offering a novel way to form carbon-carbon or carbon-heteroatom bonds. rhhz.netacs.orgnih.gov

Transformations Involving the Bromo Substituent (e.g., Cross-Coupling Reactions)

The bromine atom on the aromatic ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for significant diversification of the molecular structure.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds by coupling an organohalide with an organoboron compound. nih.gov this compound can be coupled with a wide range of aryl, heteroaryl, or alkyl boronic acids or esters. nih.govunimib.it Research on unprotected ortho-bromoanilines has shown that these substrates are compatible with Suzuki-Miyaura conditions, yielding coupled products in good to excellent yields. nih.gov The reaction tolerates various functional groups and can be performed under relatively mild conditions. nih.govunimib.it

Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions

Boronic Acid/Ester PartnerCatalyst System (Example)Potential Product
Phenylboronic acidPd(OAc)₂, SPhos, K₂CO₃N-(2-methylpropyl)-2-nitro-[1,1'-biphenyl]-4-amine
4-Methoxyphenylboronic acidPd(dtbpf)Cl₂, K₃PO₄4'-methoxy-N-(2-methylpropyl)-2-nitro-[1,1'-biphenyl]-4-amine
Thiophene-2-boronic acidPd(dtbpf)Cl₂, Kolliphor ELN-(2-methylpropyl)-2-nitro-4-(thiophen-2-yl)aniline
Cyclopropylboronic acidPd(OAc)₂, RuPhos, K₃PO₄4-cyclopropyl-N-(2-methylpropyl)-2-nitroaniline

Other Cross-Coupling Reactions: Beyond the Suzuki-Miyaura reaction, other palladium-, copper-, or nickel-catalyzed couplings can be employed:

Buchwald-Hartwig Amination: Forms a C-N bond by reacting the bromo-substituted compound with an amine.

Sonogashira Coupling: Forms a C-C bond with a terminal alkyne.

Heck Coupling: Forms a C-C bond with an alkene.

Stille Coupling: Forms a C-C bond with an organotin compound.

Modifications and Derivatization at the N-(2-methylpropyl) Position

The N-(2-methylpropyl) group, while generally stable, can undergo specific reactions, particularly influenced by the adjacent nitro group.

Intramolecular Oxidation: Mechanistic studies using mass spectrometry have revealed an unusual reactivity pattern for N-alkyl-2-nitroanilines. nih.govnih.gov Upon collisional activation of the protonated molecule, an intramolecular oxidation of the alkyl side chain occurs. This process involves the transfer of an oxygen atom from the nitro group to the alkyl chain, leading to its fragmentation. nih.gov For instance, protonated N-propyl-2-nitroaniline was observed to eliminate elements of propionic acid. nih.govnih.gov This indicates an inherent potential for interaction and reaction between the nitro group and the N-alkyl substituent under specific energetic conditions.

N-Dealkylation/N-Alkylation: While direct modification of the isobutyl group without affecting other parts of the molecule is challenging, standard N-alkylation or N-dealkylation protocols from broader aniline chemistry could potentially be applied, though they may require careful optimization. For example, further alkylation could be achieved using alkyl halides, but over-alkylation to a tertiary amine is possible. wikipedia.org Conversely, dealkylation is often harsh and may not be compatible with the other functional groups present.

Mechanistic Investigations of Synthetic Pathways

Synthesis of the Precursor (4-bromo-2-nitroaniline): The synthesis of the core structure typically involves the electrophilic aromatic substitution of a precursor like 2-nitroaniline (B44862). guidechem.com The mechanism proceeds as follows:

Electrophile Generation: A brominating agent, such as elemental bromine (Br₂) with a Lewis acid, or N-bromosuccinimide (NBS), generates the electrophilic bromine species.

Electrophilic Attack: The aniline ring, activated by the amino group (-NH₂) and deactivated by the nitro group (-NO₂), undergoes electrophilic attack. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director.

Directing Group Effects: The directing effects of the substituents control the regioselectivity. The strong activating and para-directing effect of the amino group at position 1 directs the incoming electrophile to the para position (position 4), overcoming the meta-directing influence of the nitro group at position 2.

Rearomatization: The resulting sigma complex (arenium ion) loses a proton to restore the aromaticity of the ring, yielding the 4-bromo-2-nitroaniline (B116644) product. libretexts.org

Mechanism of Cross-Coupling Reactions: The mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a well-established catalytic cycle:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (this compound), inserting into the carbon-bromine bond to form an arylpalladium(II) species. rhhz.net

Transmetalation: The organoboron reagent (e.g., R-B(OH)₂) reacts with the arylpalladium(II) complex in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the halide.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle. acs.org

Potential Applications in Advanced Materials Science

Development as Organic Non-Linear Optical (NLO) Materials for Optoelectronics

The search for high-performance non-linear optical (NLO) materials is a significant driver in the advancement of optoelectronics and photonics. Organic molecules have emerged as promising candidates due to their high nonlinear susceptibilities and the flexibility of synthetic modification compared to inorganic crystals. ripublication.com The NLO response in organic compounds typically arises from a molecular structure featuring a π-electron system substituted with strong electron donor and acceptor groups, leading to a large molecular dipole moment. ripublication.com

While direct NLO studies on 4-bromo-N-(2-methylpropyl)-2-nitroaniline are not extensively documented, research on its parent compound, 4-bromo-2-nitroaniline (B116644) , provides compelling evidence for its potential. Single crystals of 4-bromo-2-nitroaniline have been grown and characterized, demonstrating notable NLO properties. ripublication.com Using the Kurtz powder technique, its second-harmonic generation (SHG) efficiency was found to be 1.2 times that of urea, a standard reference material for NLO studies. ripublication.com This enhanced efficiency is partly attributed to the presence of the bromine atom. ripublication.com

Comparative SHG Efficiency of Nitroaniline Derivatives
CompoundSHG Efficiency (Relative to Standard)Reference Standard
4-bromo-2-nitroaniline1.2 timesUrea
4-chloro-2-nitroaniline3.0 timesKDP
m-nitro acetanilide0.037 timesUrea

Role as Key Chemical Intermediates in Advanced Organic Synthesis

This compound serves as a valuable chemical intermediate due to the distinct reactivity of its functional groups: the secondary amine, the aromatic bromine atom, and the nitro group. The synthesis of this compound typically begins with the bromination of 2-nitroaniline (B44862) to produce 4-bromo-2-nitroaniline . guidechem.com This precursor is an important raw material in its own right, particularly in the preparation of dyes. guidechem.com Subsequent N-alkylation of the amino group would yield the target compound.

The presence of these three functional groups allows for selective, stepwise reactions, making the molecule a versatile scaffold.

The nitro group can be readily reduced to an amino group, creating a diamine derivative. This opens pathways to synthesizing heterocyclic compounds like benzimidazoles or for polymerization reactions.

The bromine atom is a key site for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of a wide array of substituents, significantly diversifying the molecular structure.

The N-(2-methylpropyl)amino group modifies the electronic properties of the aromatic ring and can direct further electrophilic aromatic substitution reactions, although the ring is generally deactivated by the nitro group.

The utility of related bromo-nitro aromatics as intermediates is well-established. For instance, 2-bromo-4-nitroaniline (B50497) has been used as an intermediate in the synthesis of benzothiazines and sulfonamides. researchgate.net

Contribution to the Synthesis of Diverse Functional Organic Molecules

The strategic combination of reactive sites on this compound enables its use in the synthesis of a wide range of functional organic molecules. Its role as an intermediate extends beyond simple derivatization to the construction of complex molecular architectures with specific applications.

For example, the parent compound, 4-bromo-2-nitroaniline, has been identified as an inhibitor of histone deacetylase (HDAC) and has shown activity in cancer cells. biosynth.com This suggests that derivatives, including the N-alkylated form, could be explored as starting points for the development of new therapeutic agents. The synthesis of pyrazine (B50134) carboxamide derivatives using a related compound, 4-bromo-3-methyl aniline (B41778) , through Suzuki coupling demonstrates a powerful method for creating biologically active molecules, in that case for antibacterial applications. mdpi.com This highlights how the bromo-aniline core structure is a valuable platform for medicinal chemistry.

The synthesis process for 4-bromo-2-nitroaniline itself involves the controlled nitration and bromination of aniline derivatives. prepchem.com This multi-step synthesis underscores the importance of carefully planning reaction sequences to achieve the desired substitution pattern on the aromatic ring. researchgate.net By applying modern synthetic methodologies to this compound, chemists can access novel compounds for materials science, agrochemicals, and pharmaceuticals.

Key Synthetic Transformations and Potential Products
Reactive SiteReaction TypePotential Product Class
Nitro Group (-NO2)ReductionAromatic Diamines, Benzimidazoles
Bromo Group (-Br)Suzuki, Heck, Buchwald-Hartwig CouplingBi-aryl compounds, Substituted anilines
Aromatic RingFurther Electrophilic SubstitutionPoly-substituted anilines

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